Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Altromycin A is an anticancer drug.
Scientific Research Applications
Synthesis and Characterization
A study by Chen, Ye, and Hu (2012) focused on the synthesis and characterization of a compound related to our chemical of interest, involving techniques like etherification, oximation, Beckmann rearrangement, and X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).
Chemical Reactions and Derivatives
Research by Elż and Pastuszko (1999) investigated reactions of similar compounds, leading to novel classes of cyclic phosphonic analogues and their derivatives through reactions with various amines (Elż & Pastuszko, 1999).
Antitumor and Antioxidant Activities
A study by Bialy and Gouda (2011) explored the synthesis of derivatives involving cyanoacetamide and evaluated their antitumor and antioxidant activities, highlighting the potential biomedical applications of these compounds (Bialy & Gouda, 2011).
Antibacterial Applications
Čačić et al. (2009) reported on the synthesis of thiazolidin-4-ones based on chromen derivatives, aiming to screen these compounds for antibacterial activity against various bacteria (Čačić et al., 2009).
Synthesis of Naturally Occurring Compounds
Jain, Khazanchi, and Kumar (1979) conducted a study on synthesizing naturally occurring acetylchromenes, demonstrating the relevance of these compounds in the natural products chemistry (Jain, Khazanchi, & Kumar, 1979).
properties
CAS RN |
128439-47-4 |
---|---|
Product Name |
Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
Molecular Formula |
C46H57NO18 |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C46H57NO18/c1-17-32(49)38(57-8)27(16-60-17)63-41-19(3)61-26(15-44(41,5)47-7)21-11-12-22-29(35(21)52)36(53)30-23(34(22)51)13-24(31-25(48)14-28(64-39(30)31)45(6)20(4)65-45)46(56,43(55)59-10)42-37(54)40(58-9)33(50)18(2)62-42/h11-14,17-20,26-27,32-33,37-38,40-42,47,49-50,52,54,56H,15-16H2,1-10H3 |
InChI Key |
PDEWBVUBUCMSFD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(CO1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(C(CO1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Altromycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.